Butyl 4-(pentanoylamino)benzoate
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Overview
Description
Butyl 4-(pentanoylamino)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a butyl ester group attached to a benzoic acid moiety, which is further substituted with a pentanoylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(pentanoylamino)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid with butanol to form Butyl 4-aminobenzoate. This intermediate is then subjected to an acylation reaction with pentanoyl chloride to yield the final product. The reaction conditions often involve the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(pentanoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Butyl 4-(pentanoylamino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use as a local anesthetic due to its structural similarity to other anesthetic compounds.
Industry: The compound is used in the formulation of certain cosmetic products and pharmaceuticals
Mechanism of Action
The mechanism of action of Butyl 4-(pentanoylamino)benzoate involves its interaction with specific molecular targets. It acts by inhibiting voltage-gated calcium channels in neurons, leading to a reduction in nerve signal transmission. This mechanism is similar to that of other local anesthetics, which block sodium channels and prevent the propagation of nerve impulses .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: A precursor in the synthesis of Butyl 4-(pentanoylamino)benzoate.
Benzocaine: Another local anesthetic with a similar structure but different pharmacological properties.
Procaine: A local anesthetic used in medical procedures, structurally related to this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentanoylamino group enhances its lipophilicity, potentially improving its efficacy as a local anesthetic compared to similar compounds .
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
butyl 4-(pentanoylamino)benzoate |
InChI |
InChI=1S/C16H23NO3/c1-3-5-7-15(18)17-14-10-8-13(9-11-14)16(19)20-12-6-4-2/h8-11H,3-7,12H2,1-2H3,(H,17,18) |
InChI Key |
GDYHDJHUYSZNDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCCC |
Origin of Product |
United States |
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